Target Binding Affinity: RO8994 Demonstrates Superior MDM2-p53 Inhibition Compared to Idasanutlin (RG7388) and DS-3032b
In a direct head-to-head comparison of published data, RO8994 inhibits the MDM2-p53 protein-protein interaction with a Ki of 0.45 nM in an HTRF assay [1]. This binding affinity is superior to the clinically advanced MDM2 inhibitor Idasanutlin (RG7388), which exhibits an IC50 of 6 nM in a comparable assay [2], and also demonstrates a 12.4-fold improvement over the reported IC50 of 5.57 nM for the inhibitor DS-3032b (Milademetan) [3].
| Evidence Dimension | MDM2-p53 binding inhibition |
|---|---|
| Target Compound Data | Ki = 0.45 nM |
| Comparator Or Baseline | Idasanutlin (RG7388): IC50 = 6 nM; DS-3032b: IC50 = 5.57 nM |
| Quantified Difference | RO8994 Ki is >13-fold lower than RG7388 IC50; 12.4-fold lower than DS-3032b IC50 |
| Conditions | HTRF (Homogeneous Time-Resolved Fluorescence) assay |
Why This Matters
Higher binding affinity at the molecular target is a primary driver of cellular potency and can translate to lower effective doses in vitro and in vivo.
- [1] Zhang, Z., et al. (2014). Discovery of potent and selective spiroindolinone MDM2 inhibitor, RO8994, for cancer therapy. Bioorganic & Medicinal Chemistry, 22(15), 4001-4009. View Source
- [2] Idasanutlin (RG7388) product page. MedChemExpress. View Source
- [3] Ishizawa, J., et al. (2015). Abstract B5: Preclinical characterization of a novel orally-available MDM2 inhibitor DS-3032b. Molecular Cancer Therapeutics, 14(12_Supplement_2), B5. View Source
